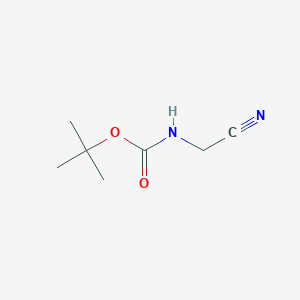

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile

Description

Properties

IUPAC Name |

tert-butyl N-(cyanomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZKPZXYDDZDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337999 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85363-04-8 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

CAS Number: 85363-04-8

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, commonly referred to as Boc-aminoacetonitrile, is a versatile bifunctional building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, incorporating a synthetically useful nitrile group and a readily cleavable Boc-protected amine, makes it an invaluable precursor for a diverse array of molecular architectures, ranging from modified amino acids and peptides to complex heterocyclic scaffolds.[2][3] This technical guide provides an in-depth exploration of the core attributes of this compound, including its physicochemical properties, synthesis, and strategic applications, with a particular focus on empowering researchers, scientists, and drug development professionals to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 85363-04-8 | [4] |

| Molecular Formula | C₇H₁₂N₂O₂ | [2] |

| Molecular Weight | 156.18 g/mol | [2][5] |

| Appearance | White to off-white or brown solid | [1][5] |

| Melting Point | 53-57 °C | [2][5] |

| Boiling Point | 186 °C (lit.) | [5] |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. | [1] |

| InChI Key | SMZKPZXYDDZDJG-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different proton environments within the molecule. The tert-butyl group gives rise to a prominent singlet at approximately 1.45 ppm. The methylene protons adjacent to the nitrile and the Boc-protected nitrogen typically appear as a doublet around 4.44 ppm.[3] The NH proton of the carbamate can be observed as a broad singlet, although its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom. The quaternary carbon of the tert-butyl group appears around 28 ppm, while the methyl carbons of this group are found at a similar chemical shift. The methylene carbon is typically observed in the range of 30-40 ppm. The carbonyl carbon of the Boc group resonates significantly downfield, usually in the 155-157 ppm region.[1] The nitrile carbon signal is found in the 115-120 ppm range.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is typically observed in the 2240-2260 cm⁻¹ region, which is indicative of the C≡N stretching vibration of the nitrile group.[6][7] The C=O stretching of the carbamate group gives a strong absorption band around 1680-1720 cm⁻¹. The N-H stretching of the carbamate appears as a broad band in the 3200-3400 cm⁻¹ region.[8]

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the protection of the amino group of 2-aminoacetonitrile using di-tert-butyl dicarbonate (Boc₂O).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which then deprotonates the newly formed carbamate to yield the final product, along with the byproducts tert-butanol and carbon dioxide.

Caption: Mechanism of Boc Protection of an Amine.

Experimental Protocol for Synthesis

Materials:

-

2-Aminoacetonitrile hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or a mixture of Dioxane and Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-aminoacetonitrile hydrochloride in a suitable solvent (e.g., DCM or 1:1 dioxane/water), add a base (e.g., triethylamine or sodium bicarbonate) at 0 °C to neutralize the hydrochloride and free the amine.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, if using an aqueous solvent system, extract the product with an organic solvent like ethyl acetate. If using an organic solvent, wash the reaction mixture sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the acid-labile Boc-protected amine and the versatile nitrile group.

Deprotection of the Boc Group

The tert-butoxycarbonyl group is readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[2]

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid. This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected 2-aminoacetonitrile as its TFA salt.[9]

Transformations of the Nitrile Group

The nitrile functionality of this compound serves as a versatile handle for the construction of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

A key application is the synthesis of 1,3,4-oxadiazole derivatives. This typically involves a two-step sequence: conversion of the nitrile to an amidoxime, followed by cyclization with a carboxylic acid derivative.

Step 1: Formation of N-(tert-butoxycarbonyl)-2-aminoacetamidoxime

The nitrile group can be converted to an amidoxime by reaction with hydroxylamine.[3]

Experimental Protocol:

-

To a solution of this compound in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude amidoxime can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

The resulting amidoxime can then be cyclized with a variety of reagents, such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent, to form the 2,5-disubstituted 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for 1,3,4-oxadiazoles.

Application in Peptide Synthesis

This compound can be considered a protected form of aminomethyl cyanide, a non-proteinogenic amino acid. It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[9][10] The Boc group serves as the temporary N-terminal protecting group, which is removed at each cycle of the synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, well-defined reactivity, and the orthogonal nature of its functional groups provide chemists with a powerful tool for the synthesis of a wide range of complex molecules, including peptidomimetics and medicinally relevant heterocyclic compounds. A comprehensive understanding of its properties and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 85363-04-8 | Benchchem [benchchem.com]

- 4. 85363-04-8 | MFCD00239390 | this compound [aaronchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile molecular weight

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: Properties, Synthesis, and Applications

Executive Summary

This compound, commonly referred to as Boc-aminoacetonitrile, is a pivotal bifunctional molecule in modern organic synthesis. With a precise molecular weight of 156.18 g/mol , this compound integrates a reactive nitrile group with an amino group protected by the acid-labile tert-butoxycarbonyl (Boc) moiety.[1][2][3] This structural arrangement makes it an invaluable building block, particularly in the fields of medicinal chemistry and peptide science. This guide provides a comprehensive technical overview of its molecular characteristics, robust methods for its synthesis and characterization, critical applications in research and development, and essential safety protocols for its handling.

Molecular Profile and Physicochemical Characteristics

The foundational attributes of this compound are rooted in its molecular structure, which dictates its reactivity and physical behavior. The presence of the bulky, lipophilic Boc group significantly modifies the properties of the parent 2-aminoacetonitrile molecule, rendering it more soluble in common organic solvents and stable under a variety of non-acidic reaction conditions.

Core Properties

A summary of the key physicochemical data is presented below, providing researchers with essential information for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 156.18 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][4][6][7] |

| CAS Number | 85363-04-8 | [1][2][5][8] |

| Physical Form | Solid | [2][5] |

| Melting Point | 53-57 °C | [1][2][5] |

| Boiling Point | 186 °C (lit.) | [2][5] |

| Linear Formula | (CH₃)₃COCONHCH₂CN | [2][5] |

| InChI Key | SMZKPZXYDDZDJG-UHFFFAOYSA-N | [2][5] |

Structural Analysis and Functional Group Causality

The utility of Boc-aminoacetonitrile stems from two key functional components:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern peptide synthesis and organic chemistry.[9] Its primary function is to "mask" the nucleophilicity of the primary amine, preventing it from engaging in undesired side reactions.[1] The critical advantage of the Boc group is its stability in basic and nucleophilic environments, while being readily and cleanly cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][10] This "orthogonal" reactivity is fundamental to multi-step synthetic strategies.[11]

-

The Nitrile Moiety: The nitrile group (-C≡N) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a precursor for the construction of various nitrogen-containing heterocycles, such as oxadiazoles.[1] This versatility allows for divergent synthesis pathways from a single, stable intermediate.

Synthesis and Spectroscopic Characterization

The integrity of any research utilizing Boc-aminoacetonitrile relies on the purity and confirmed identity of the material. This section details a standard synthetic protocol and the analytical methods used for its validation.

General Synthesis Protocol: N-Boc Protection of 2-Aminoacetonitrile

This protocol describes a reliable method for the preparation of this compound from its precursor, 2-aminoacetonitrile. The reaction involves the formation of a carbamate via nucleophilic attack of the amino group on Di-tert-butyl dicarbonate (Boc₂O).

Workflow for the Synthesis of Boc-Aminoacetonitrile

Caption: General workflow for Boc-protection of 2-aminoacetonitrile.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-aminoacetonitrile hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Neutralization: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (1.1 eq) to neutralize the hydrochloride salt and deprotonate the ammonium group, liberating the free amine. The use of a biphasic system helps manage the solubility of both the starting material and the Boc-anhydride.

-

Boc Anhydride Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane. Add dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x). The organic extracts are combined.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound as a solid.

Analytical Characterization: A Self-Validating System

Confirmation of the molecular weight and structure is achieved through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating data set.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected observation is a peak corresponding to the protonated molecule [M+H]⁺ at m/z 157.19, directly validating the molecular weight of 156.18 g/mol .

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural fingerprint. Expected signals include: a singlet at ~1.4 ppm integrating to 9 protons (the -C(CH₃)₃ of the Boc group), a doublet at ~4.2 ppm integrating to 2 protons (the -CH₂-CN group), and a broad singlet corresponding to the N-H proton.

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the tert-butyl carbons, the quaternary carbon of the Boc group, the carbonyl carbon of the carbamate (~155 ppm), the methylene carbon, and the nitrile carbon (~117 ppm).[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[13] Characteristic absorption bands are expected for the N-H stretch (~3350 cm⁻¹), the C-H stretches of the alkyl groups (~2980 cm⁻¹), the nitrile C≡N stretch (~2250 cm⁻¹), and the strong carbonyl C=O stretch of the carbamate group (~1690-1710 cm⁻¹).[14][15]

Core Applications in Drug Development and Peptide Synthesis

The unique structure of Boc-aminoacetonitrile makes it a versatile intermediate for constructing more complex molecular architectures.

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, this compound can be used to introduce a glycinonitrile residue into a peptide sequence. The general cycle involves coupling the protected amino acid to a resin-bound peptide, followed by deprotection of the N-terminal Boc group to allow for the next coupling reaction.

Boc-SPPS Deprotection and Coupling Cycle

Caption: Key steps in the Boc-SPPS cycle for peptide elongation.

The acid-labile nature of the Boc group is central to this strategy.[11] Treatment with trifluoroacetic acid (TFA) efficiently removes the Boc group, generating a terminal ammonium salt.[11] Subsequent neutralization with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) yields the free amine, which is then ready to be coupled with the next activated Boc-protected amino acid.[11][16]

Synthesis of Heterocyclic Compounds

The nitrile functionality serves as a linchpin for constructing heterocyclic rings, which are common motifs in pharmacologically active compounds. For instance, Boc-aminoacetonitrile can be reacted with hydroxylamine to form an amidoxime intermediate, which can then be cyclized to generate 1,2,4-oxadiazole rings.[1] This pathway is valuable for creating peptide mimics and other novel therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It may cause skin, eye, and respiratory irritation.[17][18]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[2][17] For operations that may generate dust, a dust mask (e.g., N95) is recommended.[2][5]

-

Handling Procedures: Avoid all personal contact, including inhalation of dust.[19][20] Prevent dust generation during handling. After handling, wash hands thoroughly.[17]

-

Storage: Store in a cool, dry, and well-ventilated place.[18] Keep the container tightly sealed and in a dark place.[8] It is classified under storage class 11 for combustible solids.[2][5]

Conclusion

This compound is a compound of significant synthetic utility, defined by its molecular weight of 156.18 g/mol and its dual functionality. The strategic placement of an acid-labile Boc protecting group and a versatile nitrile handle makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

- 1. This compound | 85363-04-8 | Benchchem [benchchem.com]

- 2. This compound 97 85363-04-8 [sigmaaldrich.com]

- 3. This compound | 85363-04-8 [chemicalbook.com]

- 4. 85363-04-8 | MFCD00239390 | this compound [aaronchem.com]

- 5. N-(tert-ブトキシカルボニル)-2-アミノアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Boc-aminoacetonitrile | CymitQuimica [cymitquimica.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. 85363-04-8|this compound|BLD Pharm [bldpharm.com]

- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: Properties, Reactivity, and Applications

Executive Summary

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, commonly referred to as N-Boc-2-aminoacetonitrile, is a bifunctional organic building block of significant interest to the pharmaceutical and organic synthesis sectors. Its structure uniquely combines a reactive nitrile group with an amine functionality protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1][2] This arrangement makes it an exceptionally versatile intermediate for the synthesis of complex nitrogen-containing molecules, including amino acid derivatives, peptides, and various heterocyclic scaffolds.[1][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its utility in drug discovery and development for researchers and scientists in the field.

Physicochemical and Spectroscopic Properties

The fundamental properties of N-Boc-2-aminoacetonitrile are critical for its handling, storage, and application in synthetic protocols.

Physical and Chemical Data

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 85363-04-8 | [2][4] |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][5][6] |

| Molecular Weight | 156.18 g/mol | [1][5] |

| Appearance | White to brown solid | [2] |

| Melting Point | 53-57 °C | [1][7] |

| Boiling Point | 186 °C (lit.) or 268.4±23.0 °C | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in common organic solvents like DCM and Methanol. | [2][8] |

| InChI Key | SMZKPZXYDDZDJG-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)NCC#N |

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published in peer-reviewed journals, its structure allows for predictable spectroscopic signatures.

-

¹H NMR: The spectrum is expected to show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The methylene protons (CH₂) adjacent to the amine and nitrile groups would likely appear as a doublet, with a signal for the N-H proton.

-

¹³C NMR: Key signals would include the quaternary carbon and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the carbonyl carbon (around 155 ppm), the methylene carbon, and the nitrile carbon (typically >117 ppm).[9]

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch, a strong C=O stretch from the carbamate (approx. 1700 cm⁻¹), and the C≡N (nitrile) stretch. It is noteworthy that for the parent molecule, aminoacetonitrile, the C≡N stretch has been observed to be unusually weak, which could also be a feature in its N-Boc derivative.[10]

Synthesis and Handling

General Synthetic Pathway

The most common synthesis of N-Boc-2-aminoacetonitrile involves the protection of the primary amine of an aminoacetonitrile salt (such as the hydrogen sulfate or hydrochloride) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][8][11]

Caption: General workflow for the synthesis of N-Boc-2-aminoacetonitrile.

Step-by-Step Experimental Protocol

The following is a generalized laboratory procedure for the synthesis. It should be optimized based on specific laboratory conditions and scale.

-

Dissolution: Dissolve aminoacetonitrile hydrogen sulfate in an anhydrous solvent such as methanol or dichloromethane under an inert atmosphere (e.g., nitrogen).[11]

-

Base Addition: Add a suitable base, such as triethylamine, to the solution to neutralize the salt and free the primary amine.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours (typically 3-12 hours) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash sequentially with a weak acid solution, saturated sodium bicarbonate solution, and brine.[8][11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc-2-aminoacetonitrile.[8][11]

Safety, Handling, and Storage

N-Boc-2-aminoacetonitrile requires careful handling due to its potential toxicity.

| Hazard Class | GHS Classification & Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[12] |

| Precautionary | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.[12] |

-

Handling: Use in a well-ventilated area or fume hood.[12][13] Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] It is classified as a combustible solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of N-Boc-2-aminoacetonitrile stems from the orthogonal reactivity of its two functional groups: the acid-sensitive Boc-protected amine and the versatile nitrile.

Reactivity of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[15] Its primary function is to mask the nucleophilicity of the amine group.

-

Stability: The Boc group is stable under a wide range of basic, nucleophilic, and catalytic hydrogenation conditions.[16]

-

Deprotection: Its key feature is its facile removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][8] This deprotection regenerates the free amine, which can then participate in subsequent reactions, such as peptide bond formation. The mechanism involves the protonation of the carbonyl oxygen followed by the elimination of isobutylene and carbon dioxide.[1]

Caption: Deprotection of N-Boc-2-aminoacetonitrile to reveal the free amine.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into various other functionalities.

-

Heterocycle Formation: It is a key precursor for constructing nitrogen-containing heterocycles. For example, it can be reacted with hydroxylamine hydrochloride to prepare N-(tert-butoxycarbonyl)-2-aminoacetamidoxime, an intermediate for oxadiazole synthesis.[1][11]

-

Reduction: The nitrile can be reduced to a primary amine (yielding N-Boc-ethylenediamine), providing a route to protected diamines.[1]

-

Hydrolysis: Under appropriate conditions, the nitrile can be hydrolyzed to a carboxylic acid, although this often requires conditions that may also cleave the Boc group.

Applications in Drug Discovery and Development

The dual functionality of N-Boc-2-aminoacetonitrile makes it a valuable scaffold in medicinal chemistry and drug development.

Building Block for Bioactive Molecules

Its structure serves as a starting point for creating libraries of compounds for biological screening. The ability to selectively deprotect the amine or transform the nitrile allows for systematic structural modifications to explore structure-activity relationships (SAR).

Caption: Logical workflow for using the compound as a scaffold in drug discovery.

Case Study: Neuroprotective Agents

A significant application of this compound is in the synthesis of neuroprotective agents. Research published in the Journal of Medicinal Chemistry demonstrated its use as a key intermediate in the preparation of oxadiazolylindazole sodium channel modulators.[1] The resulting compounds showed significant neuroprotective effects on hippocampal neurons, highlighting the compound's utility in developing potential treatments for neurodegenerative diseases.[1]

Other Applications

-

Peptide Synthesis: As a protected amino acid surrogate, it is integral to solid-phase peptide synthesis (SPPS) for creating peptide-based therapeutics.[1]

-

Antiparasitic Agents: The broader class of aminoacetonitrile derivatives has been investigated for anthelmintic properties.[3][8] N-Boc-2-aminoacetonitrile serves as a valuable starting material for synthesizing novel compounds in this therapeutic area.[8] Some research has also explored its potential as an antiplasmodial agent.[1]

Conclusion

This compound is more than a simple organic chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, commercial availability, and proven utility make it an indispensable building block. The orthogonal nature of its Boc-protected amine and reactive nitrile group provides a reliable and versatile platform for constructing complex molecular architectures, driving innovation in fields ranging from peptide science to the development of novel therapeutics for neurological and infectious diseases.

References

- 1. This compound | 85363-04-8 | Benchchem [benchchem.com]

- 2. CAS 85363-04-8: N-(tert-butoxycarbonyl)-2-aminoaceto-nitri… [cymitquimica.com]

- 3. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 4. 85363-04-8 | MFCD00239390 | this compound [aaronchem.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. N-Boc-aminoacetonitrile | CymitQuimica [cymitquimica.com]

- 7. 85363-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. astrochem.org [astrochem.org]

- 11. This compound | 85363-04-8 [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile

Authored by: A Senior Application Scientist

Abstract

This compound, commonly referred to as Boc-aminoacetonitrile (Boc-AAN), is a pivotal bifunctional building block in modern organic synthesis. Its structure incorporates a synthetically versatile nitrile group and an amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This strategic combination makes it an invaluable precursor for the synthesis of a wide array of nitrogen-containing compounds, including peptidomimetics, heterocyclic scaffolds, and various pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of the primary synthesis pathway for Boc-AAN, detailing the underlying chemical principles, step-by-step experimental protocols, and critical field-proven insights to ensure procedural success and high-yield outcomes.

Introduction: The Strategic Importance of Boc-Aminoacetonitrile

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc protecting group offers robust protection of the primary amine under a wide range of basic and nucleophilic conditions, allowing for selective transformations at the nitrile moiety.[2][3] Subsequently, the Boc group can be efficiently removed under mild acidic conditions, unmasking the amine for further functionalization, such as peptide coupling.[1][4] This controlled, sequential reactivity is fundamental in multi-step syntheses, particularly in the construction of complex molecules for drug discovery and development.[1][5][6]

The core of its synthesis lies in the chemoselective N-protection of the starting material, 2-aminoacetonitrile.

Caption: Overall workflow for Boc-AAN synthesis and application.

The Primary Synthesis Pathway: N-tert-Butoxycarbonylation

The most prevalent and efficient method for preparing Boc-AAN is the reaction of 2-aminoacetonitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile.

Underlying Mechanism

The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-aminoacetonitrile onto one of the electrophilic carbonyl carbons of Boc₂O. The presence of a base is crucial; it deprotonates the ammonium salt (if starting from aminoacetonitrile hydrochloride) to generate the more nucleophilic free amine. Even when starting with the free amine, a base facilitates the reaction by neutralizing the acidic proton of the carbamic acid intermediate that forms, driving the equilibrium towards the product. The unstable intermediate then collapses, eliminating tert-butanol and carbon dioxide to yield the stable N-Boc protected product.

Caption: Mechanism of Boc protection of aminoacetonitrile.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methodologies for N-Boc protection.[2][4][7]

Materials:

-

Aminoacetonitrile hydrochloride (or free amine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of Free Amine: If starting with aminoacetonitrile hydrochloride, dissolve it in water. Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium hydroxide (1.1 equivalents) to basify the solution (pH > 10), liberating the free amine.

-

Reaction Setup: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in the chosen organic solvent (e.g., THF).

-

Boc Protection: Slowly add the aqueous solution of free aminoacetonitrile to the Boc₂O solution at 0 °C with vigorous stirring. If starting with the free amine directly, it can be dissolved in the solvent, followed by the addition of a base like triethylamine (1.5 equivalents) before the dropwise addition of Boc₂O.[7]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight (typically 12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Add saturated aqueous NaHCO₃ solution to the reaction mixture to quench any unreacted Boc₂O and neutralize acidic byproducts.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with 0.1 N HCl (if a tertiary amine base was used), water, and brine.[7] This removes the base and water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a low-melting solid, is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[1]

Data Presentation: Comparative Analysis of Conditions

| Parameter | Condition A | Condition B | Rationale & Field Insights |

| Starting Material | Aminoacetonitrile HCl | Free Aminoacetonitrile | The hydrochloride salt is more stable and commonly available.[8][9] Its use necessitates an initial in-situ neutralization step. |

| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) | NaOH is inexpensive and effective for aqueous/biphasic systems. Et₃N is an organic-soluble base suitable for anhydrous conditions but requires more rigorous purification to remove. |

| Solvent | Water/THF (Biphasic) | Dichloromethane (DCM) | A biphasic system is effective when starting from the hydrochloride salt.[4] Anhydrous DCM is preferred for cleaner reactions when starting with the free amine to avoid potential hydrolysis of the nitrile. |

| Temperature | 0 °C to Room Temp. | Room Temperature | Initial cooling to 0 °C helps to control the initial exotherm of the reaction. The reaction proceeds efficiently at ambient temperature. |

| Typical Yield | >80% | >85% | High yields are consistently reported for this transformation, making it a reliable synthetic step.[1] |

Deprotection: Releasing the Amine

The strategic value of the Boc group lies in its facile removal under acidic conditions, which are orthogonal to the conditions used for its installation.[1][2]

Deprotection Mechanism

The deprotection is an acid-catalyzed elimination reaction. A strong acid (e.g., TFA or HCl) protonates the carbonyl oxygen of the carbamate. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the protonated free amine.

Caption: Mechanism for acid-catalyzed Boc deprotection.

General Deprotection Protocol

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Anisole or Thioanisole (optional scavenger)

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1-0.5 M).

-

If the substrate contains other sensitive groups prone to alkylation, add a scavenger like anisole (1-2 equivalents).[4]

-

Cool the solution to 0 °C.

-

Add TFA dropwise (typically 20-50% v/v solution in DCM).[4][10]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting product is the amine salt (e.g., trifluoroacetate salt), which can be used directly or neutralized with a mild base for subsequent reactions.

Compound Data and Characterization

| Property | Value |

| IUPAC Name | tert-butyl N-(cyanomethyl)carbamate |

| CAS Number | 85363-04-8[1][11] |

| Molecular Formula | C₇H₁₂N₂O₂[1][6][11] |

| Molecular Weight | 156.18 g/mol [1][6] |

| Appearance | White to off-white solid |

| Melting Point | 53–57 °C[1][12] |

| Boiling Point | ~186 °C |

Successful synthesis should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final product.

Conclusion

The synthesis of this compound via the N-protection of 2-aminoacetonitrile with di-tert-butyl dicarbonate is a highly efficient, reliable, and scalable process. The resulting compound is a cornerstone reagent for chemists in pharmaceutical and materials science, offering a gateway to complex molecular architectures through the controlled and sequential manipulation of its nitrile and protected amine functionalities. Understanding the causality behind the choice of reagents, reaction conditions, and work-up procedures is paramount to achieving high yields and purity, thereby enabling the next steps in a synthetic campaign.

References

- 1. This compound | 85363-04-8 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. labshake.com [labshake.com]

- 6. N-Boc-aminoacetonitrile | CymitQuimica [cymitquimica.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. This compound | 85363-04-8 [chemicalbook.com]

- 12. biosynce.com [biosynce.com]

An In-depth Technical Guide to the Reactivity and Functional Groups of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, commonly referred to as Boc-aminoacetonitrile, is a versatile bifunctional molecule that has garnered significant attention as a key building block in modern organic synthesis. Its unique structural architecture, featuring a stable yet readily cleavable tert-butoxycarbonyl (Boc) protecting group, a nucleophilic amino group, and a reactive nitrile moiety, provides a rich platform for a diverse array of chemical transformations. This technical guide offers a comprehensive exploration of the reactivity profile of Boc-aminoacetonitrile, delving into the nuanced interplay of its functional groups. We will examine the core principles governing its synthetic applications, from peptide synthesis and the formation of valuable diamines to its potential in the construction of complex heterocyclic scaffolds. This document is intended to serve as an authoritative resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and process development, providing both foundational knowledge and practical, field-proven insights into the utility of this important synthetic intermediate.

Molecular Structure and Functional Group Analysis

The reactivity of this compound is a direct consequence of the distinct chemical properties of its three primary functional groups: the Boc-protecting group, the α-amino group, and the nitrile group. A thorough understanding of each is paramount to harnessing the full synthetic potential of this molecule.

Caption: Structure of this compound.

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most widely utilized amine protecting groups in organic synthesis, and for good reason.[1] Its steric bulk effectively shields the nitrogen atom from a wide range of nucleophiles and bases, rendering it stable under many reaction conditions.[2] This stability is crucial for selectively carrying out transformations on other parts of the molecule.

The defining characteristic of the Boc group is its lability under acidic conditions.[3] Protonation of the carbonyl oxygen facilitates the cleavage of the tert-butyl carbocation, which is stabilized by hyperconjugation. This carbocation is then quenched, and the resulting carbamic acid readily decarboxylates to liberate the free amine. This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis.[4]

The α-Amino Group

In its protected state, the reactivity of the amino group is significantly attenuated. However, upon deprotection, the resulting primary amine is a potent nucleophile and a base, opening up a plethora of synthetic possibilities. It can readily participate in reactions such as acylation, alkylation, and condensation, making it a key handle for molecular elaboration.

The Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.[5] Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. Furthermore, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain contexts. The π-systems of the triple bond also enable its participation in cycloaddition reactions.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the direct Boc-protection of aminoacetonitrile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of Aminoacetonitrile

This protocol is a general guideline and may require optimization based on the specific scale and available resources.

-

Dissolution: Dissolve aminoacetonitrile hydrochloride in a mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add a suitable base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and deprotonate the amino group.

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.

Chemical Reactivity and Synthetic Applications

The trifecta of functional groups in this compound makes it a powerful and versatile building block in organic synthesis.

Reactions Involving the Boc-Protecting Group: Deprotection Strategies

The selective removal of the Boc group is a critical step in many synthetic sequences. The choice of acid and solvent can be tailored to the sensitivity of other functional groups present in the molecule.

| Deprotection Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 0 °C to rt, 1-2 h | The most common and efficient method. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | 4M HCl in dioxane, rt, 1-4 h | Anhydrous conditions are crucial to prevent hydrolysis of other functional groups.[6] |

| Formic Acid | - | Neat, rt to 40 °C | A milder alternative to TFA or HCl. |

Experimental Protocol: General Procedure for Boc Deprotection with TFA

-

Dissolution: Dissolve the N-Boc protected compound in dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

Reactions of the Nitrile Group

The nitrile functionality is a gateway to a variety of other important functional groups, significantly expanding the synthetic utility of Boc-aminoacetonitrile.

The reduction of the nitrile group to a primary amine provides access to valuable N-Boc protected 1,2-diamines. These are crucial building blocks for the synthesis of ligands, pharmaceuticals, and other complex nitrogen-containing molecules. Catalytic hydrogenation is a preferred method as it often proceeds under mild conditions and avoids the use of stoichiometric metal hydride reagents.

| Catalyst | Reducing Agent | Solvent | Typical Conditions |

| Raney-Nickel (Pd-activated) | H₂ (gas) | Methanol/Ammonia | rt, 50 psi H₂ |

| Nickel Boride (in situ from NiCl₂ and NaBH₄) | NaBH₄ | Methanol | 0 °C to rt |

Experimental Protocol: Catalytic Hydrogenation using Palladium-Activated Raney-Nickel [7]

-

Catalyst Preparation: Prepare palladium-activated Raney-Nickel catalyst.

-

Reaction Setup: In a pressure vessel, suspend this compound and the catalyst in methanol saturated with ammonia.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-1,2-diaminoethane. Further purification can be achieved by chromatography if necessary.

The hydrolysis of the nitrile group to a carboxylic acid provides a straightforward route to N-Boc-glycine, a fundamental building block in peptide synthesis.[8] This transformation can be achieved under either acidic or basic conditions.[9][10]

-

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid.[11]

-

Basic Hydrolysis: Strong aqueous base (e.g., NaOH, KOH) directly attacks the electrophilic nitrile carbon. The reaction also proceeds via an amide intermediate.[1]

Experimental Protocol: Basic Hydrolysis to N-Boc-Glycine

-

Reaction Setup: Dissolve this compound in a mixture of ethanol and aqueous sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~3.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-glycine.

Reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding amidoxime.[3] This derivative is a valuable intermediate in the synthesis of various heterocyclic compounds, such as oxadiazoles.[3]

The nitrile group can participate as a 2π component in cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocycles. While specific examples utilizing this compound are not extensively reported, the known reactivity of nitriles suggests its potential in these transformations.

-

[3+2] Cycloaddition with Azides (Synthesis of Tetrazoles): The reaction of nitriles with azides is a well-established method for the synthesis of tetrazoles.[12] This "click" reaction can be promoted by Lewis acids or proceed under thermal conditions.

Caption: Generalized scheme for tetrazole synthesis.

-

[3+2] Cycloaddition with Diazo Compounds (Synthesis of Triazoles): Nitriles can react with diazo compounds to form 1,2,3-triazoles.[13] This reaction is often catalyzed by copper or other transition metals.

-

Synthesis of Imidazoles: While not a direct cycloaddition, N-Boc-aminoacetonitrile can serve as a precursor for the synthesis of imidazoles.[14] For instance, it can be a source of the C-N-C fragment in various imidazole ring-forming strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[2]

| Property | Value |

| CAS Number | 85363-04-8 |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 53-57 °C |

| Boiling Point | 186 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A dust mask is recommended when handling the solid.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important and highly versatile building block in modern organic synthesis. The orthogonal reactivity of its Boc-protected amine and its nitrile group allows for a wide range of selective transformations. As demonstrated in this guide, its utility extends from the synthesis of protected amino acids and diamines to its potential as a precursor for a variety of heterocyclic systems. A thorough understanding of the reactivity of its constituent functional groups, coupled with the practical protocols outlined herein, will empower researchers and drug development professionals to effectively leverage this valuable molecule in the design and execution of innovative synthetic strategies.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 85363-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 85363-04-8 | Benchchem [benchchem.com]

- 4. New Chemistry with Old Functional Groups: On the Reaction of Isonitriles with Carboxylic Acids - A Route to Various Amide Types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 85363-04-8: N-(tert-butoxycarbonyl)-2-aminoaceto-nitri… [cymitquimica.com]

- 6. N-(叔丁氧基羰基)-2-氨基乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 10. 85363-04-8 | MFCD00239390 | this compound [aaronchem.com]

- 11. Click azide-nitrile cycloaddition as a new ligation tool for the synthesis of tetrazole-tethered C-glycosyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. baranlab.org [baranlab.org]

- 14. wjpsonline.com [wjpsonline.com]

The Strategic Utility of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile in the Synthesis of Advanced Amino Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, commonly referred to as Boc-AAN, has emerged as a pivotal building block in contemporary organic and medicinal chemistry. Its unique bifunctional nature, combining a readily displaceable nitrile group with an acid-labile Boc-protected amine, offers a versatile and efficient platform for the synthesis of a diverse array of non-canonical amino acids and their derivatives. This guide provides a comprehensive technical overview of Boc-AAN, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility through relevant case studies in drug discovery and development.

Introduction: The Ascendancy of a Versatile Glycine Synthon

The quest for novel therapeutic agents and molecular probes has fueled an insatiable demand for non-canonical amino acids (ncAAs). These unique structural motifs, when incorporated into peptides or as standalone entities, can confer enhanced metabolic stability, improved target affinity, and novel pharmacological properties.[1] At the heart of ncAA synthesis lies the need for robust and versatile starting materials. This compound (Boc-AAN) has distinguished itself as a superior glycine synthon, providing a reliable and adaptable scaffold for the introduction of a wide range of side chains.

The strategic advantage of Boc-AAN lies in the orthogonal reactivity of its two functional groups. The tert-butoxycarbonyl (Boc) protecting group offers stable protection of the amino functionality under a variety of reaction conditions, yet it can be cleanly and efficiently removed under mild acidic conditions.[2] Concurrently, the nitrile group serves as a masked carboxylic acid, amenable to a variety of transformations, most notably alkylation of the adjacent methylene group followed by hydrolysis. This guide will explore the practical applications of this unique reactivity profile, empowering researchers to leverage Boc-AAN in their synthetic endeavors.

Physicochemical Properties and Synthesis of Boc-AAN

A thorough understanding of the physical and chemical properties of Boc-AAN is paramount for its safe and effective use in the laboratory.

| Property | Value |

| CAS Number | 85363-04-8 |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 53-57 °C |

| Boiling Point | 186 °C |

| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, DMF) |

Synthesis of Boc-AAN:

The most common and straightforward synthesis of Boc-AAN involves the reaction of aminoacetonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Core Reactivity and Mechanistic Considerations

The synthetic utility of Boc-AAN is primarily derived from the reactivity of the α-carbon to the nitrile group. This position can be deprotonated with a suitable base to form a stabilized carbanion, which can then be alkylated with a variety of electrophiles.

Alkylation: Introducing Side-Chain Diversity

The alkylation of Boc-AAN is a key step in the synthesis of novel amino acid derivatives. The choice of base and reaction conditions is critical to ensure efficient and selective mono-alkylation.

Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are typically employed to ensure complete deprotonation without competing side reactions. The reaction is generally carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Nitrile Hydrolysis: Unmasking the Carboxylic Acid

Following alkylation, the nitrile group is hydrolyzed to reveal the carboxylic acid functionality of the amino acid. This transformation can be achieved under either acidic or basic conditions, with the choice of method often depending on the nature of the side chain and the presence of other sensitive functional groups.[3][4]

-

Acidic Hydrolysis: Treatment with strong aqueous acids, such as 6M HCl or a mixture of sulfuric acid and water, at elevated temperatures is a common method.[5]

-

Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup, is also effective.[3]

It is important to note that harsh hydrolysis conditions can sometimes lead to racemization or decomposition of the product. Therefore, careful optimization of the reaction conditions is often necessary.

Experimental Protocol: Synthesis of a Non-Canonical Amino Acid

This section provides a detailed, field-proven protocol for the synthesis of a generic α-alkylated amino acid starting from Boc-AAN.

Step 1: Alkylation of this compound

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and this compound (1.0 g, 6.4 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 3.5 mL, 7.0 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 0.84 mL, 7.0 mmol) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the alkylated this compound.

Step 2: Hydrolysis of the Alkylated Nitrile

-

Reaction Setup: To a round-bottom flask containing the alkylated this compound (from Step 1), add a 6 M aqueous solution of hydrochloric acid (20 mL).

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Isolation: After completion, cool the reaction mixture to room temperature and wash with dichloromethane (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

-

Purification: Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Applications in Drug Discovery and Development: A Case Study Perspective

The versatility of Boc-AAN has made it a valuable tool in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][]

Case Study: Synthesis of a Key Intermediate for a Protease Inhibitor

In the development of a novel protease inhibitor, a key structural motif required the incorporation of a non-canonical amino acid with a cyclopropylmethyl side chain. Boc-AAN served as the ideal starting material for the synthesis of this crucial building block.

The synthesis commenced with the alkylation of Boc-AAN with cyclopropylmethyl bromide under standard LDA-mediated conditions. Subsequent hydrolysis of the nitrile functionality under acidic conditions afforded the desired N-Boc-protected cyclopropylmethylglycine in good yield. This intermediate was then carried forward through several steps of peptide coupling and further functionalization to yield the final protease inhibitor. The use of Boc-AAN in this synthesis provided a concise and efficient route to a complex and stereochemically defined amino acid derivative, highlighting its strategic importance in modern drug discovery.

Conclusion: A Cornerstone of Modern Amino Acid Synthesis

This compound has solidified its position as an indispensable reagent in the arsenal of the synthetic chemist. Its predictable reactivity, commercial availability, and the stability of its derivatives make it an ideal starting point for the synthesis of a vast array of structurally diverse amino acids. The ability to readily introduce novel side chains via alkylation, followed by the straightforward conversion of the nitrile to a carboxylic acid, provides a powerful and flexible strategy for the construction of custom amino acid building blocks. As the demand for more complex and sophisticated peptide-based therapeutics and molecular probes continues to grow, the strategic application of Boc-AAN is poised to play an even more critical role in advancing the frontiers of chemical biology and drug discovery.

References

- 1. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. EP0232712B1 - Process for the preparation of nitriles - Google Patents [patents.google.com]

Spectroscopic Data of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, a critical building block in medicinal chemistry and organic synthesis. Targeted at researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data that define the structure and purity of this compound. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

This compound, also known as tert-butyl N-(cyanomethyl)carbamate or N-Boc-aminoacetonitrile, possesses the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol .[1][2] Its structure incorporates a nitrile group and an amine protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1][3] This configuration makes it a valuable intermediate for the synthesis of peptides, heterocyclic compounds, and other complex molecular architectures.[1] Accurate spectroscopic characterization is paramount for verifying its identity and ensuring its purity before use in multi-step synthetic pathways.

Molecular Structure and Atom Numbering

The structural integrity of this compound is the foundation of its chemical reactivity. The following diagram illustrates the molecular structure with atoms numbered for unambiguous reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. It provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data involves ensuring solvent purity, accurate sample concentration, and proper instrument calibration.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic as it is an excellent solvent for this compound and its residual proton signal (at δ ≈ 7.26 ppm) provides a convenient internal reference.

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer. Higher field strengths are advantageous as they improve signal dispersion and simplify the interpretation of coupling patterns.

-

Acquisition Parameters:

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Referencing: Calibrate the chemical shift scale to the residual CHCl₃ signal at δ 7.26 ppm.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 5.12 | Broad Singlet (bs) | 1H | NH (N1) | [4] |

| 4.44 | Doublet (d) | 2H | -CH₂ -CN (C5) | [4] |

| 1.45 | Singlet (s) | 9H | -C(CH₃ )₃ (C4) | [4] |

-

δ 5.12 (bs, 1H): This broad singlet corresponds to the proton attached to the carbamate nitrogen (N1-H). The signal is broad due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

-

δ 4.44 (d, 2H, J = 5.1 Hz): This signal represents the two equivalent protons of the methylene group (C5) adjacent to the nitrile. The signal is a doublet due to coupling with the single N-H proton (J = 5.1 Hz). The significant downfield shift to 4.44 ppm is a result of the strong electron-withdrawing effects of both the adjacent nitrile (-C≡N) group and the N-Boc group.[4]

-

δ 1.45 (s, 9H): This sharp, intense singlet is the characteristic signal for the nine equivalent protons of the tert-butyl group (C4). The singlet multiplicity arises because there are no adjacent protons with which to couple. Its high integration value (9H) makes it a definitive marker for the Boc protecting group.[4]

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Solvent: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz proton frequency) is standard.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum is referenced to the central peak of the CDCl₃ triplet at δ 77.16 ppm.

-

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Expected) | Assignment | Rationale & Comparison |

| ~155.4 | C =O (C2) | The carbamate carbonyl carbon appears significantly downfield, a characteristic feature of this functional group. This is consistent with values for other N-Boc protected compounds (~155.3 ppm).[5] |

| ~116.5 | -C ≡N (C6) | Nitrile carbons typically resonate in this region. The exact shift is influenced by the adjacent methylene group. |

| ~80.5 | -C (CH₃)₃ (C3) | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. This position is highly characteristic for the Boc group, with similar compounds showing signals at ~80.3 ppm.[5] |

| ~30.1 | -CH₂-C N (C5) | The methylene carbon is shifted downfield due to the adjacent nitrogen and the strongly electron-withdrawing nitrile group. |

| ~28.3 | -C(C H₃)₃ (C4) | The three equivalent methyl carbons of the tert-butyl group appear furthest upfield, consistent with a typical saturated alkyl environment. This signal is often the most intense in the spectrum.[5] |

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires no sample preparation other than placing a small amount of the solid on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to produce a high-quality spectrum. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

IR Data and Interpretation

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group | Intensity |

| ~3350 | N-H Stretch | Carbamate (N-H) | Medium |

| ~2980 | C-H Stretch (sp³) | t-Butyl & Methylene (-CH) | Strong |

| ~2250 | C≡N Stretch | Nitrile | Medium-Weak |

| ~1710 | C=O Stretch | Carbamate (Amide I Band) | Strong |

| ~1520 | N-H Bend | Carbamate (Amide II Band) | Medium |

| ~1160 | C-O Stretch | Carbamate (-O-C(CH₃)₃) | Strong |

-